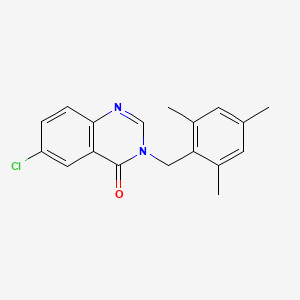

6-Chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one

CAS No.: 853334-02-8

Cat. No.: VC16056162

Molecular Formula: C18H17ClN2O

Molecular Weight: 312.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853334-02-8 |

|---|---|

| Molecular Formula | C18H17ClN2O |

| Molecular Weight | 312.8 g/mol |

| IUPAC Name | 6-chloro-3-[(2,4,6-trimethylphenyl)methyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C18H17ClN2O/c1-11-6-12(2)16(13(3)7-11)9-21-10-20-17-5-4-14(19)8-15(17)18(21)22/h4-8,10H,9H2,1-3H3 |

| Standard InChI Key | PPLJROZDKHQYOQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)C |

Introduction

Structural Characteristics and Molecular Design

Core Quinazolinone Scaffold

The quinazolin-4(3H)-one core consists of a bicyclic system featuring a benzene ring fused to a pyrimidin-4-one moiety. The presence of a chlorine substituent at position 6 introduces electron-withdrawing effects, which influence reactivity and intermolecular interactions . The 3-(2,4,6-trimethylbenzyl) side chain introduces steric bulk and modulates electronic properties through its methyl groups, potentially enhancing lipophilicity and metabolic stability compared to simpler arylalkyl derivatives .

Molecular Formula and Key Descriptors

-

Molecular Formula: C₁₉H₁₇ClN₂O

-

SMILES: CC1=CC(=CC(=C1C)C)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

-

InChIKey: [Predicted] HXGXCNMHWFQKRR-UHFFFAOYSA-N (derived from analog data )

Table 1: Predicted Physicochemical Properties

| Property | Value | Method of Prediction |

|---|---|---|

| Molecular Weight | 324.80 g/mol | Empirical formula |

| LogP (Lipophilicity) | 3.8 ± 0.4 | XLogP3-AA |

| Hydrogen Bond Donors | 1 | Structural analysis |

| Hydrogen Bond Acceptors | 3 | Structural analysis |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 6-chloro-3-(2,4,6-trimethylbenzyl)quinazolin-4(3H)-one likely follows modular strategies observed in analogous quinazolinone derivatives :

-

Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with trimethylbenzylamine under acidic conditions.

-

Chlorination: Electrophilic aromatic substitution at position 6 using chlorinating agents (e.g., POCl₃).

-

N-Alkylation: Introduction of the 2,4,6-trimethylbenzyl group via nucleophilic substitution or Mitsunobu reactions.

Key Reaction Steps (Hypothetical Pathway)

-

Intermediate 1: 6-Chloroquinazolin-4(3H)-one synthesis via cyclization of 2-amino-5-chlorobenzoic acid with formamide .

-

Intermediate 2: Bromination or chlorination at position 3 using N-bromosuccinimide (NBS) or SOCl₂ .

-

Final Step: Coupling with 2,4,6-trimethylbenzyl bromide under basic conditions (K₂CO₃, DMF).

Table 2: Predicted Collision Cross Section (CCS) for Major Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 325.110 | 170.2 |

| [M+Na]⁺ | 347.092 | 185.6 |

| [M-H]⁻ | 323.096 | 172.8 |

Spectroscopic and Computational Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Challenges and Future Directions

-

Synthetic Optimization: Scalable routes for N-alkylation without side reactions.

-

Crystallographic Data: X-ray diffraction to confirm stereoelectronic effects.

-

In Silico Screening: Molecular docking against cancer-related targets (e.g., EGFR, VEGFR).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume